molecular formula C18H17N3O B8791549 N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide CAS No. 651780-47-1

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide

Katalognummer: B8791549
CAS-Nummer: 651780-47-1
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: HZKJOEBOIMSMJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide (CID 10469531) is a benzamide derivative with the molecular formula C18H17N3O . This compound features a molecular framework of significant interest in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Research indicates that compounds incorporating the N-cyclopropylbenzamide moiety and the 1H-indazol-5-yl group are valuable in oncology research, with specific relevance to the investigation of Transforming Growth Factor-β Activated Kinase (TAK1) inhibition . The primary research value of this compound lies in its potential application as a building block for the synthesis of more complex molecules designed to inhibit TAK1, a serine/threonine kinase that is constitutively upregulated and phosphorylated in multiple myeloma and other cancers . The strategic incorporation of cyclopropyl groups, a process often referred to as "cyclopropylation," has been shown to enhance the biological activity and metabolic stability of lead compounds in preclinical development, a phenomenon described in recent scientific literature as 'magic methylation or cyclopropylation' for increasing activity against TAK1 . Mechanistically, TAK1 plays a crucial role in cell growth, differentiation, and apoptosis by activating downstream signaling pathways including MAP kinases and NF-κB . Inhibition of TAK1 can suppress multiple pro-survival signaling pathways in cancer cells, including NF-κB, p38MAPK, ERK, and STAT3, consequently reducing the expression of key regulators such as PIM2, MYC, Mcl-1, IRF4, and Sp1 . This compound is intended for research use only by trained professionals in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

651780-47-1

Molekularformel

C18H17N3O

Molekulargewicht

291.3 g/mol

IUPAC-Name

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C18H17N3O/c1-11-2-3-13(18(22)20-15-5-6-15)9-16(11)12-4-7-17-14(8-12)10-19-21-17/h2-4,7-10,15H,5-6H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

HZKJOEBOIMSMJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)NN=C4

Herkunft des Produkts

United States

Biologische Aktivität

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide, with the molecular formula C18H17N3O and a molecular weight of 291.3 g/mol, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

PropertyValue
CAS Number 651780-47-1
Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
IUPAC Name This compound
Purity Typically ≥ 95%

This compound acts primarily as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell signaling, growth, and metabolism. Inhibition of specific kinases can lead to the suppression of tumor growth and other pathological conditions.

Target Kinases

Research indicates that this compound exhibits significant inhibitory activity against several kinases, particularly those involved in cancer pathways. For instance, studies have shown that it inhibits TAK1 (TGF-beta activated kinase 1), which plays a crucial role in inflammatory responses and cancer progression .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
H929 (multiple myeloma)0.087TAK1 inhibition
MPC-11 (murine plasmacytoma)0.155TAK1 inhibition
A549 (lung carcinoma)0.050Apoptosis induction through kinase inhibition

These results indicate that the compound is particularly potent against multiple myeloma cells, with IC50 values significantly lower than those observed for established TAK1 inhibitors like Takinib .

Case Study 1: Efficacy in Multiple Myeloma

A study evaluated the anti-proliferative effects of this compound on H929 cell lines. The compound exhibited a GI50 value of 0.024 µM, indicating strong potential for therapeutic use in treating multiple myeloma. The study highlighted that this compound could effectively inhibit cell proliferation by inducing apoptosis through kinase pathway modulation .

Case Study 2: Comparative Analysis with Other Kinase Inhibitors

Another investigation compared the activity of this compound with other known kinase inhibitors against MPC-11 cells. The results showed that while other compounds had varying degrees of efficacy, this compound consistently demonstrated superior potency at lower concentrations .

Wissenschaftliche Forschungsanwendungen

p38 Kinase Inhibition

One of the primary applications of N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is as an inhibitor of p38 mitogen-activated protein kinase (MAPK). This kinase plays a crucial role in cellular responses to stress and inflammation, making it a target for treating various inflammatory diseases and cancers.

Case Study: Rheumatoid Arthritis

Research has demonstrated that compounds similar to this compound can effectively inhibit p38 kinase activity, leading to reduced inflammation in rheumatoid arthritis models. The inhibition of p38 MAPK signaling pathways has been linked to decreased production of pro-inflammatory cytokines, suggesting therapeutic potential for chronic inflammatory conditions .

Anticancer Activity

The compound's structural attributes allow it to interact with various biological targets associated with tumor growth and metastasis. Studies indicate that indazole derivatives exhibit significant anticancer properties, particularly against solid tumors.

Analgesic and Anti-inflammatory Properties

Indazole derivatives have been reported to possess analgesic and anti-inflammatory properties, making this compound a candidate for pain management therapies. The compound's ability to modulate inflammatory pathways could provide relief in conditions characterized by chronic pain and inflammation .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
p38 Kinase InhibitionTreatment of rheumatoid arthritisReduces pro-inflammatory cytokine production
Anticancer ActivityTargeting solid tumorsInhibits carbonic anhydrases IX and XII
Analgesic PropertiesPain managementModulates inflammatory pathways

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The hexyl linker in 109 and 136 enables HDAC binding, but bulkier substituents (e.g., cyclopropyl in the target compound) may alter isoform specificity or cellular permeability .
  • Fluorination in 136 reduces potency but improves HDAC3 selectivity, suggesting that electronic effects of substituents critically influence activity.

Kinase-Targeting 4-Methylbenzamide Derivatives

Compounds with trifluoromethylphenyl or imidazolyl extensions exhibit kinase inhibition profiles:

Compound Series Substituents at Benzamide Target Kinases (IC₅₀ Range) Notable Activity
7–9, 13, 15 N-(3-trifluoromethyl-phenyl) PDGFRα, Abl, VEGFR1 IC₅₀: 0.1–5 µM
10–12, 14, 16 N-3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl BRAF, Aurora B IC₅₀: 0.05–2 µM
Target Compound 1H-indazol-5-yl Not reported Inferred: Potential BRAF/Aurora B inhibition via indazole interactions

Key Observations :

  • The indazole group in the target compound may mimic ATP-binding interactions in kinases, similar to purine-based inhibitors in 7–16 .
  • Trifluoromethyl groups enhance lipophilicity and kinase binding affinity, whereas the cyclopropyl group in the target compound could reduce off-target effects .

Mechanistic and Structural Insights

  • HDAC Inhibition : The benzamide moiety chelates zinc in HDAC active sites. The cyclopropyl group in the target compound may sterically hinder binding to HDAC3, favoring HDAC1 selectivity, as seen in compound 3 (HDAC1 Ki = 8 nM vs. HDAC3 Ki = 420 nM) .
  • Kinase Inhibition : Indazole derivatives often bind to the hinge region of kinases via hydrogen bonding. The absence of a flexible linker (cf. 7–16 ) in the target compound may restrict conformational adaptability but improve metabolic stability .

Q & A

Q. How can I optimize the synthesis of N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For indazole-containing compounds, coupling reactions (e.g., amide bond formation) often use carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres. Solvent selection (e.g., DMF or THF) and temperature control (e.g., 0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring by TLC or HPLC ensures reaction progress .

Q. What NMR spectral features are key to confirming the structure of this compound?

Methodological Answer: Key 1H^1H NMR signals include:

  • Cyclopropyl protons as a multiplet at δ 0.6–1.2 ppm.
  • Indazole aromatic protons: H-4 (δ ~7.8 ppm, singlet) and H-7 (δ ~7.4 ppm, doublet, J=8.5HzJ = 8.5 \, \text{Hz}).
  • Methyl group on benzamide (δ ~2.4 ppm, singlet). 13C^{13}C NMR should show the cyclopropyl carbons (δ 6–12 ppm) and the carbonyl carbon (δ ~168 ppm). Compare with published data for analogous indazole derivatives to validate assignments .

Q. How can I assess the solubility of this compound for in vitro bioactivity assays?

Methodological Answer: Use a tiered approach:

  • Preliminary screening : Test solubility in DMSO (common stock solvent) at 10–50 mM.
  • Buffer compatibility : Dilute stock into PBS or cell culture media (final DMSO ≤1%) and monitor for precipitation via dynamic light scattering (DLS) or turbidity measurements.
  • Quantitative analysis : Use HPLC-UV to measure concentration in supernatant after centrifugation (13,000 rpm, 10 min) .

Advanced Research Questions

Q. What challenges arise in determining the X-ray crystal structure of this compound, and how can they be addressed?

Methodological Answer: Challenges include:

  • Crystal quality : Slow evaporation (e.g., dichloromethane/methanol) or vapor diffusion methods improve crystal growth.
  • Disorder in cyclopropyl groups : Use low-temperature data collection (100 K) and refinement tools like SHELXL to model disorder with split positions .
  • Data resolution : Collect high-resolution data (≤1.0 Å) to resolve hydrogen bonding between the indazole NH and benzamide carbonyl, critical for confirming tautomeric forms .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound against kinase targets?

Methodological Answer:

  • Analog synthesis : Modify the cyclopropyl group (e.g., replace with other aliphatic rings) or benzamide substituents (e.g., electron-withdrawing groups).
  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Computational docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the indazole core and kinase hinge regions. Cross-validate with mutagenesis studies (e.g., Ala-scanning) .

Q. How should conflicting bioactivity data between enzymatic assays and cell-based models be resolved?

Methodological Answer: Discrepancies may arise from:

  • Membrane permeability : Measure logP (HPLC) or use PAMPA assays to assess passive diffusion.
  • Off-target effects : Perform RNA-seq or proteomic profiling of treated cells to identify non-kinase targets.
  • Metabolic stability : Incubate the compound with liver microsomes (human/rodent) and quantify degradation via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.